21-Carboxylic Acid Triamcinolone Acetonide

Glucocorticoid Receptor Binding Affinity Metabolite Activity

Sourcing a reliable, fully characterized Triamcinolone Acetonide impurity standard for regulatory method validation often delays ANDA filings. 21-Carboxylic Acid Triamcinolone Acetonide (CAS 53962-41-7) directly resolves this bottleneck as a well-defined oxidative metabolite and EP Impurity B. • Confirmed ≥98% purity by HPLC ensures accurate quantification in stability-indicating assays. • Distinct, shorter retention time vs. parent drug enables unambiguous chromatographic separation. • Supplied with comprehensive CoA (HPLC, NMR, MS) for immediate QC and DMF/ANDA submission support. Standardized 2-8°C storage and ambient shipping ensure integrity upon receipt.

Molecular Formula C24H29FO7
Molecular Weight 448.5 g/mol
CAS No. 53962-41-7
Cat. No. B026797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Carboxylic Acid Triamcinolone Acetonide
CAS53962-41-7
Synonyms(11β,16α)-9-Fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-oic Acid; 
Molecular FormulaC24H29FO7
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C
InChIInChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1
InChIKeyWSNWGUDQZFLDGP-DGGKRYAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Carboxylic Acid Triamcinolone Acetonide – Key Properties & Identity


21-Carboxylic Acid Triamcinolone Acetonide (CAS 53962-41-7) is a fully characterized oxidative metabolite of the synthetic glucocorticoid triamcinolone acetonide, with the molecular formula C24H29FO7 and a molecular weight of 448.5 g/mol [1][2]. It is formed in vivo following oral administration of the parent drug and is also encountered as a specified impurity in pharmaceutical formulations, where it serves as a critical analytical reference standard for method development, validation, and quality control in Abbreviated New Drug Applications (ANDA) and commercial production .

21-Carboxylic Acid Derivative – Why Analogs Fail


Despite sharing a core steroid scaffold, 21-Carboxylic Acid Triamcinolone Acetonide is chemically and functionally distinct from its parent compound, triamcinolone acetonide, as well as from other in-class glucocorticoids. The replacement of the C-21 hydroxyl group with a carboxylic acid moiety drastically alters physicochemical properties, including polarity, solubility, and chromatographic behavior, and—most critically—abrogates glucocorticoid receptor binding affinity [1][2]. Consequently, this derivative is not a pharmacologically active agent; it is a metabolite and a process-related impurity. Its procurement and use are therefore driven by distinct analytical and regulatory requirements that cannot be satisfied by substituting triamcinolone acetonide or other active pharmaceutical ingredients. The following quantitative evidence delineates precisely why generic substitution fails for applications demanding this specific compound.

21-Carboxylic Acid Derivative vs. Parent Drug


Glucocorticoid Receptor Binding Affinity

The 21-carboxylic acid metabolite exhibits a dramatically reduced affinity for the glucocorticoid receptor compared to the parent drug, triamcinolone acetonide. While triamcinolone acetonide binds with high affinity, the acidic product is reported to have a 'very low affinity' for the glucocorticoid receptor [1]. This loss of binding is consistent with the known structure-activity relationship (SAR) for corticosteroids, wherein the C-21 hydroxyl group is essential for receptor activation, and oxidation to a carboxylic acid abolishes this interaction.

Glucocorticoid Receptor Binding Affinity Metabolite Activity

HPLC Purity Specification

As an analytical reference standard, 21-Carboxylic Acid Triamcinolone Acetonide is supplied with a purity of ≥90.0% as determined by HPLC . This is distinct from the purity requirement for the active pharmaceutical ingredient (API) triamcinolone acetonide, which, according to the USP monograph, must contain not less than 97.0% and not more than 102.0% of the active substance calculated on the dried basis [1]. The lower purity specification for the metabolite standard reflects its intended use as a qualitative and quantitative marker rather than as a therapeutic agent.

Analytical Chemistry HPLC Reference Standards

DMSO Solubility

The introduction of a carboxylic acid group at the C-21 position significantly alters solubility characteristics. In dimethyl sulfoxide (DMSO), a common solvent for in vitro assays, the solubility of 21-Carboxylic Acid Triamcinolone Acetonide is reported as 10 mM [1]. In stark contrast, the parent drug, triamcinolone acetonide, exhibits a DMSO solubility of approximately 197.92 mM (equivalent to 86 mg/mL) at 25°C . This near 20-fold difference in molar solubility must be accounted for when preparing stock solutions and designing experiments.

Solubility Formulation In Vitro Assay

Specified Impurity Designation

21-Carboxylic Acid Triamcinolone Acetonide is explicitly named and controlled as a specified impurity in official pharmacopeias. It is listed as Triamcinolone Acetonide EP Impurity B under the European Pharmacopoeia . In contrast, the parent drug, triamcinolone acetonide, is the active substance itself, subject to different monograph specifications [1]. This formal designation as an impurity drives the need for a well-characterized reference standard to ensure compliance with regulatory limits for related substances in finished drug products.

Regulatory Science Pharmaceutical Quality Impurity Profiling

In Vivo Metabolic Fate

Following oral administration of [14C]-triamcinolone acetonide, 21-carboxylic acid triamcinolone acetonide is identified as a major circulating metabolite in plasma, alongside 6β-hydroxy triamcinolone and 6β-hydroxy-21-oic triamcinolone acetonide [1]. Critically, none of the major metabolites, including this 21-carboxylic acid derivative, exhibit anti-inflammatory effects [2]. This is in direct contrast to the parent compound, which is a potent synthetic glucocorticoid with well-established anti-inflammatory activity [3].

Pharmacokinetics Metabolism Drug Disposition

21-Carboxylic Acid Triamcinolone Acetonide Applications


HPLC Method Development Reference Standard

The compound's well-characterized purity (≥90.0% by HPLC) and its designation as EP Impurity B make it an indispensable reference standard for developing and validating stability-indicating HPLC methods for triamcinolone acetonide drug products. Its distinct retention time, which is shorter than that of the parent drug due to increased polarity , allows for clear separation and quantification in complex matrices, ensuring compliance with ICH and pharmacopeial impurity guidelines [1].

ADME Studies

As a major inactive plasma metabolite of triamcinolone acetonide, this compound is a critical analytical marker in mass balance and biotransformation studies . Its use as a reference standard enables accurate quantification of the metabolic pathway in biological fluids (plasma, urine, feces), which is essential for understanding the drug's disposition, clearance, and potential for drug-drug interactions [2].

QC & Batch Release Testing

In QC laboratories, the compound is used as a reference standard to monitor and control the levels of specified impurities in triamcinolone acetonide API and finished drug products. Its use ensures that the levels of this oxidative degradation product remain below the thresholds defined in regulatory filings, thereby safeguarding product quality and patient safety [1].

Glucocorticoid Receptor Mechanistic Studies

Given its drastically reduced glucocorticoid receptor binding affinity [3], this metabolite serves as an excellent negative control in in vitro assays investigating receptor activation, downstream signaling, and structure-activity relationships (SAR) of corticosteroid analogs. It helps confirm that observed biological effects are specifically mediated through the parent drug's interaction with the receptor.

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